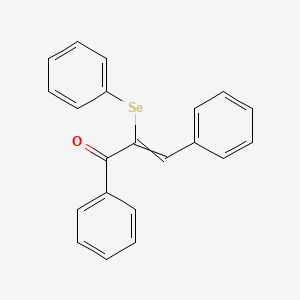
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, benzaldehyde and acetophenone are typically used as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include epoxides, reduced ketones, and substituted chalcones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials, such as polymers and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling. By inhibiting this enzyme, the compound can enhance insulin sensitivity and potentially be used in the treatment of diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: The parent compound of the chalcone family, with a similar α,β-unsaturated carbonyl system.
1,3-Diphenyl-2-propen-1-one: A closely related compound with similar structural features but without the phenylselanyl group.
Trans-Chalcone: Another chalcone derivative with a trans configuration of the double bond.
Uniqueness
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
62762-08-7 |
|---|---|
Formule moléculaire |
C21H16OSe |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
1,3-diphenyl-2-phenylselanylprop-2-en-1-one |
InChI |
InChI=1S/C21H16OSe/c22-21(18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)23-19-14-8-3-9-15-19/h1-16H |
Clé InChI |
VXFSHDIVUKTRMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)

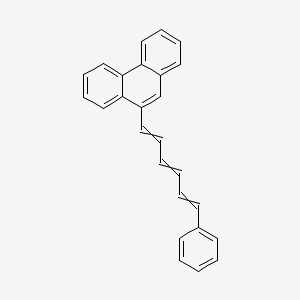
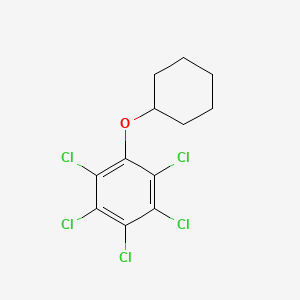
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
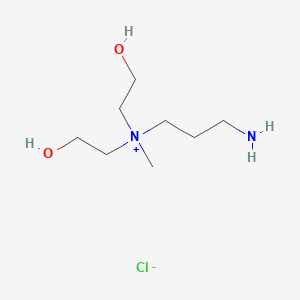

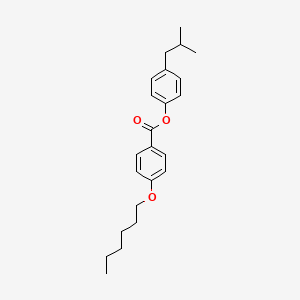
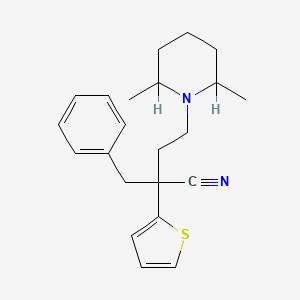


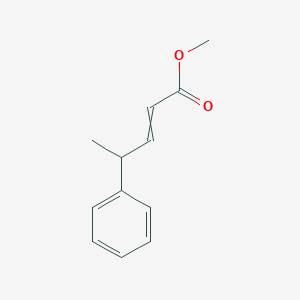
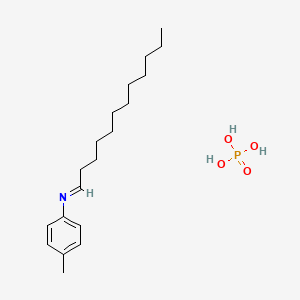
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
